Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 129541-34-0
VCID: VC21177385
InChI: InChI=1S/C14H20O9S/c1-6(15)20-9-10(21-7(2)16)12(22-8(3)17)14(24-5)23-11(9)13(18)19-4/h9-12,14H,1-5H3
SMILES: CC(=O)OC1C(C(OC(C1OC(=O)C)SC)C(=O)OC)OC(=O)C
Molecular Formula: C14H20O9S
Molecular Weight: 364.37 g/mol

Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate

CAS No.: 129541-34-0

Cat. No.: VC21177385

Molecular Formula: C14H20O9S

Molecular Weight: 364.37 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate - 129541-34-0

Specification

CAS No. 129541-34-0
Molecular Formula C14H20O9S
Molecular Weight 364.37 g/mol
IUPAC Name methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate
Standard InChI InChI=1S/C14H20O9S/c1-6(15)20-9-10(21-7(2)16)12(22-8(3)17)14(24-5)23-11(9)13(18)19-4/h9-12,14H,1-5H3
Standard InChI Key HHAWIPPOHLEARU-UHFFFAOYSA-N
SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)SC)C(=O)OC)OC(=O)C
Canonical SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)SC)C(=O)OC)OC(=O)C

Introduction

Chemical Structure and Basic Properties

Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate (CAS No.: 129541-34-0) is a complex organic compound that belongs to the class of acetylated carbohydrate derivatives. The compound has a molecular formula of C₁₄H₂₀O₉S with a molecular weight of 364.37 g/mol. Structurally, it features an oxane (six-membered oxygen-containing) ring as its core, with three acetyloxy groups at positions 3, 4, and 5, a methylsulfanyl (methyl thioether) group at position 6, and a methyl carboxylate group at position 2.

The compound is characterized by several key identifiers that facilitate its precise identification in chemical databases and literature:

PropertyValue
IUPAC Namemethyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate
Molecular FormulaC₁₄H₂₀O₉S
Molecular Weight364.37 g/mol
Standard InChIInChI=1S/C14H20O9S/c1-6(15)20-9-10(21-7(2)16)12(22-8(3)17)14(24-5)23-11(9)13(18)19-4/h9-12,14H,1-5H3
Standard InChIKeyHHAWIPPOHLEARU-UHFFFAOYSA-N
SMILESCC(=O)OC1C(C(OC(C1OC(=O)C)SC)C(=O)OC)OC(=O)C

This compound exists as a solid at room temperature and is likely soluble in various organic solvents such as methanol, dichloromethane, and dimethyl sulfoxide, similar to other acetylated carbohydrate derivatives. Its stability profile suggests it remains stable under normal laboratory conditions but may be susceptible to degradation under strongly oxidizing conditions due to the presence of the sulfur atom.

Synthetic Methodologies

The synthesis of Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate typically involves several key steps, each requiring specific reagents and reaction conditions. Based on established synthetic protocols for similar compounds, the following synthetic approaches are likely employed:

Acetylation Procedures

The acetylation of hydroxyl groups on the oxane ring represents a critical step in the synthesis of this compound. This process typically involves:

  • Use of acetic anhydride as the primary acetylating agent

  • Addition of catalysts such as pyridine or 4-dimethylaminopyridine (DMAP) to facilitate the reaction

  • Maintenance of reaction temperatures between 20-60°C for optimal yield

  • Employment of appropriate solvents such as dichloromethane or pyridine to ensure proper dissolution and reaction progression

Structure-Activity Relationship Analysis

The biological and chemical properties of Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate are significantly influenced by its structural features. A comparative analysis with structurally related compounds provides insights into the impact of specific substituents:

Comparative Analysis with Similar Compounds

Table 1. Structural Comparison of Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Position 6 SubstituentOther Structural Differences
Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylateC₁₄H₂₀O₉S364.37Methylsulfanyl (-SCH₃)-
Methyl 3,4,5,6-tetraacetyloxyoxane-2-carboxylateC₁₅H₂₀O₁₁376.31Acetyloxy (-OCOCH₃)Additional acetyloxy group at position 6
Methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylateC₁₃H₁₇BrO₉397.17Bromo (-Br)Specific stereochemistry defined
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-chloranyl-oxane-2-carboxylateC₁₃H₁₇ClO₉352.72Chloro (-Cl)Specific stereochemistry defined

This comparative analysis highlights how the methylsulfanyl group at position 6 distinguishes Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate from related compounds . The presence of this sulfur-containing substituent likely confers unique chemical and biological properties compared to analogues with halogen or oxygen-based substituents.

Impact of Structural Features on Properties

The structural features of Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate influence its properties in several ways:

  • The methylsulfanyl group increases lipophilicity compared to compounds with acetyloxy or hydroxyl groups at position 6

  • The three acetyloxy groups provide potential sites for enzymatic or chemical hydrolysis, which can affect the compound's pharmacokinetic profile

  • The methyl carboxylate group may serve as a site for further functionalization, enabling the creation of more complex derivatives

Synthetic Applications and Chemical Transformations

Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate serves as a versatile synthetic intermediate for various chemical transformations:

Functional Group Modifications

The compound contains several reactive functional groups that can undergo selective transformations:

  • The acetyloxy groups can be selectively hydrolyzed under controlled conditions to reveal hydroxyl groups

  • The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives, providing access to compounds with different electronic properties

  • The methyl carboxylate can be hydrolyzed, reduced, or amidated to produce carboxylic acid, alcohol, or amide derivatives, respectively

Building Block in Organic Synthesis

As a functionalized carbohydrate derivative, this compound can serve as a valuable building block in organic synthesis:

  • The oxane ring with its multiple substituents provides a chiral scaffold for the construction of more complex molecules

  • The strategic positioning of functional groups allows for regioselective reactions, facilitating the synthesis of specifically substituted derivatives

  • The presence of the methylsulfanyl group offers unique opportunities for carbon-sulfur bond formation reactions

Analytical Characterization

The analytical characterization of Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate typically involves multiple spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in the ¹H NMR spectrum would include:

  • Methyl protons of the acetyl groups (approximately δ 2.0-2.2 ppm)

  • Methyl protons of the methylsulfanyl group (approximately δ 2.2-2.4 ppm)

  • Methyl protons of the carboxylate group (approximately δ 3.7-3.8 ppm)

  • Protons on the oxane ring (approximately δ 4.0-5.5 ppm)

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would likely include:

  • C=O stretching of the acetyl and carboxylate groups (approximately 1730-1750 cm⁻¹)

  • C-O stretching of the acetyl and carboxylate groups (approximately 1200-1250 cm⁻¹)

  • C-S stretching of the methylsulfanyl group (approximately 600-700 cm⁻¹)

Chromatographic Methods

Chromatographic techniques commonly used for the analysis and purification of this compound include:

  • High-Performance Liquid Chromatography (HPLC) using reversed-phase columns

  • Thin-Layer Chromatography (TLC) with appropriate solvent systems such as hexane/ethyl acetate mixtures

  • Gas Chromatography (GC) after appropriate derivatization if necessary

Future Research Directions

Research on Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate continues to evolve, with several promising directions:

Development of Novel Derivatives

Creation of new derivatives through:

  • Functionalization of the methylsulfanyl group to produce compounds with enhanced biological activities

  • Modification of the acetyloxy groups to alter the compound's hydrophilicity and biological properties

  • Derivatization of the methyl carboxylate to introduce additional functional groups

Exploration of Biological Applications

Investigation of potential applications in:

  • Development of antimicrobial agents, particularly against drug-resistant strains

  • Design of enzyme inhibitors targeting specific glycoside hydrolases

  • Creation of chemical probes for studying carbohydrate metabolism

Advancement of Synthetic Methodologies

Improvement of synthetic approaches through:

  • Development of more efficient and stereoselective methods for introducing the methylsulfanyl group

  • Optimization of acetylation conditions to improve yields and reduce waste

  • Exploration of enzymatic methods for selective transformations of functional groups

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